辛基 D-半乳呋喃糖苷

描述

Octyl D-Galactofuranoside is a paramount chemical compound extensively employed in the biomedical sector. It exhibits remarkable potential as a surfactant and emulsifier in diverse drug formulations and research scenarios . It was previously described as a good bacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model of M. tuberculosis .

Synthesis Analysis

The synthesis of Octyl D-Galactofuranoside involves the crucial role of the alkyl chain and the possibility of modulation on the furanosyl entity . In order to optimize the mycobacteriostatic activity, 16 new alkyl furanosides were synthesized . They all present the pending alkyl chain in a 1,2-trans configuration relative to the sugar ring . Three families were studied that differ by a substituent on the primary position of the galactofuranose ring, the series, or the pending alkyl chain .Molecular Structure Analysis

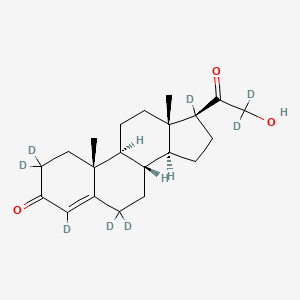

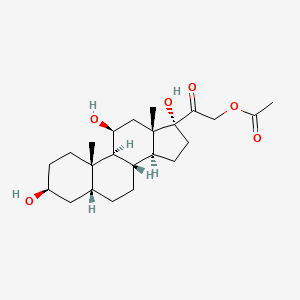

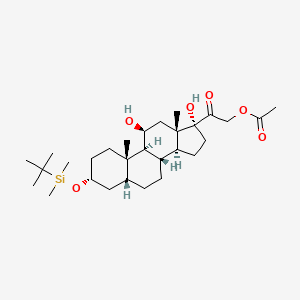

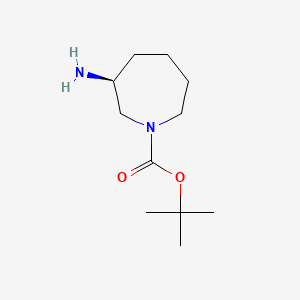

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of Octyl D-Galactofuranoside molecule . It contains a total of 48 bonds; 20 non-H bonds, 10 rotatable bonds, 1 five-membered ring, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 2 ethers (aliphatic), and 1 Oxolane .Chemical Reactions Analysis

The chemical reactions involving Octyl D-Galactofuranoside are crucial in its role as a bacteriostatic agent. The simple Octyl β-D-galactofuranoside was previously described as a good bacteriostatic agent against Mycobacterium smegmatis . The reactions involve the crucial role of the alkyl chain and the possibility of modulation on the furanosyl entity .Physical And Chemical Properties Analysis

The physical and chemical properties of Octyl D-Galactofuranoside are crucial in its various applications. The thermotropic data of octyl β-d-galactofuranoside were Cryst 67.1 °C SmecticA* 106.4 °C Iso Liq, Cryst 72.3 °C SmecticA* 116.3 °C Iso Liq, Cryst 96.0 °C SmecticA* 128 .科学研究应用

抗利什曼病活性:已发现辛基 β-D-半乳呋喃糖苷可抑制利什曼原虫前鞭毛体的生长,并诱导这些寄生虫凋亡。它对人巨噬细胞的毒性低,并且比比较分子美替福新具有更高的选择性指数。该化合物显着降低了利什曼原虫的膜流动性,这被认为是其抗利什曼病活性的关键。还观察到其对胞内无鞭毛体的效果,表现为无鞭毛体生长减少和活性氧产生增加 (Suleman 等,2014).

抑菌剂:辛基 β-D-半乳呋喃糖苷被描述为一种有效的抑菌剂,可对抗结核分枝杆菌的模型分枝杆菌 smegmatis。研究重点是调节其作用机制和优化其抑菌活性。合成了新的烷基呋喃糖苷,其中一些衍生物显示出比母体化合物更好的生长抑制作用 (Dureau 等,2015).

免疫调节作用:半乳呋喃糖苷衍生物,包括正辛基 β-半乳呋喃糖苷,在体外和体内研究了它们的免疫调节特性。这些化合物增强了驻留巨噬细胞的吞噬能力,并显示出不同程度的免疫反应。半乳呋喃糖基单元的 β-构型和游离 HO-5 和 HO-6 基团对于诱导吞噬活性至关重要 (Sassaki 等,2013).

荧光染料合成:辛基半乳呋喃糖苷已用于合成荧光染料,并评估了其对未感染和利什曼原虫感染巨噬细胞的生物活性。辛基半乳呋喃糖苷的荧光素偶联物和罗丹明 6G 偶联物衍生物显示出有希望的抗寄生虫活性 (Legentil 等,2017).

寡糖合成:该化合物已用于合成寡-D-半乳呋喃糖苷和 L-阿拉伯呋喃糖苷。这些化合物对于了解处理半乳呋喃糖苷的酶和识别这些途径的潜在抑制剂非常重要。分子动力学和 STD-NMR 用于了解阿拉伯呋喃糖苷酶的活性位点,该酶在使用对硝基苯呋喃糖苷作为供体的寡聚反应中具有高效催化活性 (Chlubnová 等,2010).

未来方向

The future directions for Octyl D-Galactofuranoside involve its potential use in biomedical applications. It could be tested as an adjuvant in combination with current anti-parasitic drugs, to restore an efficient immune response against infection in a model of immunosuppressed mice . Furthermore, its biophysical properties are crucial for the design of innovative drug delivery systems .

属性

IUPAC Name |

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3/t10?,11-,12?,13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLNXIZRQPJOEU-DHUKMVCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1C([C@@H]([C@@H](O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858243 | |

| Record name | (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-(1,2-Dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |

CAS RN |

202403-49-4 | |

| Record name | (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)